2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1599634-01-1
VCID: VC7631174
InChI: InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2
SMILES: C1=CN=CC2=C1NC=C2C(=O)CCl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one

CAS No.: 1599634-01-1

Cat. No.: VC7631174

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one - 1599634-01-1

Specification

CAS No. 1599634-01-1
Molecular Formula C9H7ClN2O
Molecular Weight 194.62
IUPAC Name 2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Standard InChI InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2
Standard InChI Key NIJRXACFNCQRKO-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1NC=C2C(=O)CCl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1H-pyrrolo[3,2-c]pyridine scaffold substituted at the 3-position with a 2-chloroethanone group. This arrangement creates a planar aromatic system with electron-deficient regions, as evidenced by its canonical SMILES representation: O=C(C1=CNC2=C1C=NC=C2Cl)CCl . The pyrrolo[3,2-c]pyridine moiety distinguishes it from the more common [2,3-b] isomer, altering electronic distribution and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol
Melting Point296–298°C
Topological Polar Surface Area52.8 Ų

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) predictions for the compound suggest distinct aromatic proton environments:

  • ¹H NMR: Signals at δ 8.8–8.9 ppm (pyridinic H), δ 7.4–7.6 ppm (pyrrolic H), and δ 4.6 ppm (CH₂Cl) .

  • ¹³C NMR: Carbonyl carbon at δ 195–200 ppm, aromatic carbons between δ 120–150 ppm .

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[3,2-c]pyridine system is typically assembled via:

  • Gould-Jacobs Cyclization: Thermal cyclization of enaminones under acidic conditions .

  • Metal-Catalyzed Coupling: Palladium-mediated cross-coupling for introducing substituents .

Chloroacetylation Strategies

Acylation at the 3-position employs:

  • Friedel-Crafts Reaction: Using chloroacetyl chloride with Lewis acid catalysts (AlCl₃) .

  • Direct Chlorination: Post-synthetic modification of pre-formed ethanone derivatives .

Table 2: Comparative Synthetic Yields

MethodYield (%)PurityReference
Friedel-Crafts Acylation68>95%
Mitsunobu Etherification7298%

Analytical Profiling

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows:

  • Retention Time: 6.8 min .

  • Purity: ≥98% at 254 nm .

Mass Spectrometry

High-resolution ESI-MS displays:

  • [M+H]⁺ = 195.0564 (calc. 195.0561) .

  • Characteristic Cl isotope pattern (3:1 ratio) .

Industrial Applications

Pharmaceutical Intermediates

Used in synthesizing:

  • Kinase Inhibitors: JAK2/STAT3 pathway modulators .

  • Antipsychotics: D3R-preferring ligands .

Scale-Up Challenges

Key manufacturing considerations:

  • Exothermic Reactions: Requires jacketed reactors for acylation steps .

  • Chloride Byproducts: Necessitate quench protocols with NaHCO₃ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator